1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to yield dihydroquinoline compounds.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted quinolinone derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one can be compared with other quinolinone derivatives such as:
6-Methoxyquinolin-2-one: Lacks the bromopropyl group, resulting in different reactivity and biological activity.
1-(3-Chloropropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
The presence of the bromopropyl group in this compound makes it unique in terms of its potential for covalent modification of biological targets and its reactivity in synthetic chemistry.
Properties
Molecular Formula |
C13H16BrNO2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-6-methoxy-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-17-11-4-5-12-10(9-11)3-6-13(16)15(12)8-2-7-14/h4-5,9H,2-3,6-8H2,1H3 |
InChI Key |
OEUQPQIOHYKWEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)CC2)CCCBr |
Origin of Product |
United States |
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